4-(Aminomethyl)-3-methylbenzonitrile

Organic Synthesis Process Chemistry Methodology

4-(Aminomethyl)-3-methylbenzonitrile's precise 3-methyl substitution ensures distinct electronic and steric properties vs. 4-cyanobenzylamine, enabling superior SAR outcomes. With ≥98% purity and balanced LogP (0.99) and TPSA (49.8 Ų), it is ideal for amide coupling, reductive amination, and nitrile transformations. Trust this intermediate for reliable lead optimization and scalable synthesis.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
Cat. No. B1288000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-3-methylbenzonitrile
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C#N)CN
InChIInChI=1S/C9H10N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,6,11H2,1H3
InChIKeyDKBJGPSCFZLPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-3-methylbenzonitrile: A Differentiated Aminomethyl Benzonitrile Building Block for Pharmaceutical Synthesis


4-(Aminomethyl)-3-methylbenzonitrile (CAS 227094-10-2) is a substituted benzonitrile derivative featuring both an aminomethyl group and a nitrile moiety on a methyl-substituted benzene ring. It serves as a versatile synthetic intermediate, particularly in pharmaceutical and agrochemical research, enabling further functionalization through its primary amine or nitrile group. The compound is characterized by well-defined physicochemical properties, including a density of 1.1±0.1 g/cm³, a boiling point of 302.6±30.0 °C, and a topological polar surface area of 49.8 Ų [1][2].

Why Generic Substitution of 4-(Aminomethyl)-3-methylbenzonitrile with Other Aminomethyl Benzonitriles is Not Advisable


Simple in-class substitution of 4-(Aminomethyl)-3-methylbenzonitrile with regioisomeric or structurally related aminomethyl benzonitriles is scientifically unsound. The precise positioning of the methyl and aminomethyl substituents relative to the nitrile group dictates the compound's electronic distribution, steric profile, and physicochemical parameters such as lipophilicity (LogP) and polar surface area. These differences directly impact reactivity in downstream transformations (e.g., amide coupling, reductive amination) and can alter the pharmacokinetic properties of derived drug candidates [1]. For instance, the target compound's specific LogP of 0.99 and topological polar surface area of 49.8 Ų differ from those of 4-cyanobenzylamine (LogP 1.72, TPSA 49.8 Ų) and 4-amino-3-methylbenzonitrile (different functional group, leading to altered hydrogen bonding capacity) [2][3]. Such variations necessitate distinct synthetic conditions and can lead to divergent biological outcomes, making direct substitution without re-optimization a high-risk approach in both research and scale-up contexts.

Quantitative Differentiation Guide for 4-(Aminomethyl)-3-methylbenzonitrile


One-Step Synthesis in Quantitative Yield: A Superior Synthetic Entry Compared to Multi-Step Routes for Structural Analogs

4-(Aminomethyl)-3-methylbenzonitrile can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions. This represents a significant efficiency advantage over multi-step syntheses often required for regioisomeric aminomethyl benzonitriles. For example, while a direct head-to-head comparison is not available, typical multi-step syntheses for related benzylamine derivatives involve protecting group strategies and multiple purifications, leading to lower overall yields (often 40-70% over 2-3 steps). In contrast, the reported one-step protocol for 4-(Aminomethyl)-3-methylbenzonitrile achieves a quantitative yield, streamlining procurement and reducing both time and cost for end-users [1].

Organic Synthesis Process Chemistry Methodology

Lipophilicity (LogP) and Polar Surface Area Differentiation: Impact on Downstream Drug-Likeness

The compound's computed LogP of 0.99 and topological polar surface area (TPSA) of 49.8 Ų position it within favorable drug-like space, distinct from close analogs. For instance, 4-cyanobenzylamine (4-(aminomethyl)benzonitrile) exhibits a higher LogP of 1.72, indicating greater lipophilicity. 4-Amino-3-methylbenzonitrile, while sharing the methyl and nitrile substitution pattern, lacks the aminomethyl group and possesses a TPSA of 49.8 Ų but with a different hydrogen bonding profile [1][2][3]. These differences, though seemingly subtle, can influence membrane permeability, solubility, and off-target binding in biological assays.

Medicinal Chemistry Physicochemical Properties Drug Design

High Purity (>98%) and Batch-to-Batch Consistency for Reliable Research Outcomes

Commercially available 4-(Aminomethyl)-3-methylbenzonitrile is routinely supplied with HPLC purity >98%, often verified by NMR and LCMS. This level of purity compares favorably to many regioisomeric aminomethyl benzonitriles, which may be offered at 95-97% purity [1]. For example, 5-(aminomethyl)-2-methylbenzonitrile is available at 95% purity, while 4-amino-3-methylbenzonitrile is available at ≥98% but differs in functional group [2][3]. High purity minimizes the risk of side reactions caused by impurities and ensures reproducible results in sensitive applications such as medicinal chemistry campaigns or material science research.

Analytical Chemistry Quality Control Procurement

Patented Utility as a Key Intermediate in Pharmaceutical Synthesis

Patents disclose benzonitrile derivatives of the general formula encompassing 4-(Aminomethyl)-3-methylbenzonitrile as valuable intermediates for producing benzylamine derivatives and secondary amine derivatives. These derivatives are further elaborated into compounds with potential therapeutic activity against HIV, rheumatism, and cancer metastasis [1]. While specific quantitative data for this exact compound is not provided in the patent, its inclusion in the Markush structure implies a demonstrated utility in generating biologically active molecules. This is in contrast to some regioisomers, which may lack such documented applications.

Pharmaceutical Intermediates Patent Literature Drug Synthesis

Regioisomeric Impact on Physicochemical and Biological Properties

The precise substitution pattern of 4-(Aminomethyl)-3-methylbenzonitrile—with a methyl group ortho to the aminomethyl and meta to the nitrile—distinguishes it from regioisomers such as 5-(aminomethyl)-2-methylbenzonitrile (where the methyl is para to the aminomethyl) and 3-aminomethyl-4-methylbenzonitrile. These structural variations lead to differences in electronic distribution and steric hindrance, which can profoundly affect reactivity in cross-coupling reactions and binding affinity in biological targets. While direct comparative biological data are not available in the public domain, class-level SAR principles dictate that such regioisomers are not interchangeable [1][2].

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Optimal Application Scenarios for 4-(Aminomethyl)-3-methylbenzonitrile Based on Quantitative Evidence


Streamlined Synthesis of Complex Amine-Containing Pharmaceutical Intermediates

Leverage the quantitative-yield, one-step synthesis of 4-(Aminomethyl)-3-methylbenzonitrile to rapidly access advanced intermediates. Its primary amine can be directly coupled with carboxylic acids or used in reductive amination, while the nitrile serves as a handle for conversion to amides, tetrazoles, or amines. This efficiency is particularly valuable in medicinal chemistry programs where rapid SAR exploration is critical [1].

Hit-to-Lead Optimization with Favorable Physicochemical Properties

Incorporate 4-(Aminomethyl)-3-methylbenzonitrile into lead compounds to modulate lipophilicity and polar surface area. Its LogP of 0.99 and TPSA of 49.8 Ų provide a balanced profile that may improve solubility and reduce off-target binding compared to more lipophilic analogs like 4-cyanobenzylamine (LogP 1.72). This can be a strategic choice for enhancing drug-likeness early in the discovery process [2][3].

High-Fidelity Biological Assays Requiring High-Purity Building Blocks

Utilize 4-(Aminomethyl)-3-methylbenzonitrile with >98% purity to minimize assay interference. The high purity ensures that observed biological activity is attributable to the intended compound and not to impurities, which is essential for reliable SAR and mode-of-action studies. This is particularly important when comparing the activity of derivatives against closely related analogs [4].

Development of Novel Therapeutics Based on Patent-Validated Scaffolds

Employ 4-(Aminomethyl)-3-methylbenzonitrile as a starting material for generating libraries of benzylamine and secondary amine derivatives as described in US Patent 20080293951. This provides a documented path toward potential treatments for HIV, rheumatism, and cancer metastasis, offering a strategic advantage in competitive drug discovery landscapes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Aminomethyl)-3-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.